2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a phenyl ring substituted with bromine (Br) at position 3, fluorine (F) at position 5, and a methyl group (CH₃) at position 2. The dioxaborolane (pinacol boronic ester) moiety enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science. The compound’s molecular formula is C₁₃H₁₆BBrFO₂, with a molecular weight of 313.71 g/mol. Its substituents create a balance of electron-withdrawing (Br, F) and electron-donating (CH₃) effects, influencing reactivity, solubility, and steric interactions .
Properties
Molecular Formula |
C13H17BBrFO2 |
|---|---|
Molecular Weight |
314.99 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-10(6-9(16)7-11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
CTSPDBKBVMLNHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Br)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation typically involves three key stages:
- Halogenation and substitution on the aromatic ring to install bromine, fluorine, and methyl groups in the desired positions.
- Metalation (lithiation or magnesium insertion) at the position intended for borylation.
- Borylation using boron reagents such as bis(pinacolato)diboron to form the boronate ester.
Specific Synthetic Routes
Metalation and Borylation
The key step involves metalation of the aromatic ring at the position where the boronate ester will be installed. This is often achieved by lithiation using n-butyllithium or magnesium-halogen exchange with Grignard reagents.
The metalated intermediate is then reacted with bis(pinacolato)diboron or pinacol borane to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This step is generally catalyzed by palladium or copper complexes under mild conditions, often in tetrahydrofuran (THF) or 2-methyltetrahydrofuran solvents.
Representative Experimental Procedure
A detailed synthetic procedure adapted from literature and patent sources is summarized below:
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Starting Material Preparation | 3-Bromo-2-methyl-aniline, fluorination reagents | Preparation of 3-bromo-5-fluoro-2-methylphenyl intermediate | Commercial or synthesized |
| 2. Metalation | n-Butyllithium or Mg insertion in THF at low temperature | Metalation at the position for borylation | Controlled temperature essential |
| 3. Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base, THF solvent, 60-80°C | Formation of 2-(3-bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Typically 70-90% yield |
Optimization Parameters
- Solvent choice: THF or 2-methyltetrahydrofuran preferred for solubility and reaction kinetics.
- Temperature: Metalation at -78°C to 0°C to avoid side reactions; borylation at 60-80°C.
- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are effective.
- Bases: Potassium acetate (KOAc) is commonly used to facilitate transmetallation.
Data Tables Summarizing Preparation Conditions
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS) | Selective aromatic bromination |
| Fluorination method | Electrophilic fluorination or fluorinated starting materials | Position-specific fluorination |
| Metalation reagent | n-Butyllithium or Grignard reagent | Low temperature control required |
| Borylation reagent | Bis(pinacolato)diboron | Forms pinacol boronate ester |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Palladium complexes preferred |
| Base | KOAc, NaOAc | Facilitates transmetallation |
| Solvent | THF, 2-methyltetrahydrofuran | Polar aprotic solvents preferred |
| Temperature (metalation) | -78°C to 0°C | Avoids side reactions |
| Temperature (borylation) | 60-80°C | Optimal for catalyst activity |
| Yield | 70-90% | High yield typical |
Exhaustive Research Findings and Perspectives
- The use of N-bromosuccinimide and related brominating agents provides controlled bromination with minimal overbromination.
- Metalation followed by borylation is a robust and scalable method, widely reported in the literature for similar substituted aryl boronates.
- The choice of base and solvent significantly impacts the yield and purity of the boronate ester product.
- Alternative direct C-H borylation methods are less predictable for multi-substituted aromatics bearing halogens and methyl groups.
- The boronate ester formed is stable and can be purified by standard chromatographic techniques, confirmed by NMR and LC-MS characterization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to deprotonate the boronic ester, facilitating the reaction.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the reactants used. For instance, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the phenyl ring of the boronic ester with another aromatic ring.
Scientific Research Applications
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Biological Research: The compound can be used to modify biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations:
- Electron-Withdrawing Effects : Bromine and fluorine substituents enhance electrophilic reactivity, directing cross-coupling reactions to specific positions. For example, the trifluoromethoxy group in provides stronger electron withdrawal than Br or Cl, improving metabolic stability in drug candidates.
Alkoxy and Alkyl-Substituted Derivatives
Key Observations:
- Solubility : Methoxy and ethoxy groups improve solubility in polar solvents (e.g., vs. ). The ethoxy group in enhances lipophilicity, favoring membrane permeability in bioactive molecules.
- Conjugation Effects : Naphthalene derivatives () exhibit extended π-conjugation, useful in optical materials or as fluorescent probes.
Heterocyclic and Trifluoromethyl Derivatives
Key Observations:
Biological Activity
The compound 2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H15BBrF2O2
- Molecular Weight : 300.96 g/mol
This compound features a dioxaborolane ring that is known for its stability and ability to participate in various chemical reactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Some key mechanisms include:
- Enzyme Inhibition : The dioxaborolane moiety can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains through disruption of cell wall synthesis.
- Anticancer Potential : The bromine and fluorine substitutions on the phenyl ring may enhance the lipophilicity and cellular uptake of the compound, potentially leading to cytotoxic effects in cancer cells.
Antimicrobial Activity
A study conducted by researchers demonstrated that derivatives of boron compounds showed significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The presence of the bromine and fluorine atoms in the structure was hypothesized to contribute to this activity by enhancing binding affinity to bacterial targets .
Anticancer Efficacy
Q & A
Basic Research Questions
Q. What is the typical synthetic route for preparing 2-(3-bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound is synthesized via a two-step process:
Borylation : Reacting 3-bromo-5-fluoro-2-methylphenylboronic acid with pinacol (1,2-diol) under anhydrous conditions, often using a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the dioxaborolane ring.
Purification : Column chromatography (hexane/ethyl acetate) isolates the product, with purity verified by <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry .
- Key Considerations : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Substituted arylboronic acids with bromo/fluoro groups may require extended reaction times due to steric and electronic effects .
Q. How is this compound characterized structurally?
- Spectroscopic Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm for pinacol). The boron-bound carbon is typically absent in <sup>13</sup>C NMR due to quadrupolar broadening .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> expected at m/z 342.05 for C₁₃H₁₆BBrFO₂).
- X-ray Crystallography (if crystalline): Resolves steric effects of the 3-bromo-5-fluoro-2-methylphenyl group .
Q. What is its primary role in cross-coupling reactions?
- Application : Acts as a boronic ester in Suzuki-Miyaura couplings to form biaryl bonds. The bromo substituent serves as a leaving site for subsequent functionalization, while the fluorine enhances electronic modulation in the aromatic ring .
- Example Reaction : Coupling with aryl halides (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) yields biaryl products for pharmaceutical intermediates .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromo-5-fluoro-2-methylphenyl group influence coupling efficiency?
- Steric Effects : The 2-methyl group increases steric hindrance, potentially reducing reaction rates. Use bulky palladium catalysts (e.g., SPhos or RuPhos) to mitigate this .
- Electronic Effects : The electron-withdrawing bromo and fluoro substituents lower electron density at the boron-bound carbon, slowing transmetalation. Optimize base strength (e.g., Cs₂CO₃ vs. K₃PO₄) to enhance reactivity .
- Table : Substituent Effects on Coupling Yield (Hypothetical Data)
| Substituent Pattern | Yield (%) | Optimal Catalyst |
|---|---|---|
| 3-Br, 5-F, 2-Me | 65–75 | Pd(dppf)Cl₂ |
| 3-Cl, 5-F, 2-Me | 70–80 | Pd(OAc)₂/XPhos |
| Based on analogs in |
Q. How to resolve contradictions in <sup>11</sup>B NMR data for boron-containing intermediates?
- Quadrupolar Broadening : <sup>11</sup>B NMR signals are often broad due to boron’s quadrupolar nucleus. Use high-field instruments (≥400 MHz) and decoupling techniques to improve resolution .
- Comparative Analysis : Cross-reference with <sup>19</sup>F NMR (if fluorine is present) and HRMS to confirm structural integrity when NMR data is ambiguous .
Q. What strategies stabilize this compound under acidic or oxidative conditions?
- Stabilization Methods :
- Storage : –20°C under argon with molecular sieves to prevent hydrolysis .
- Reaction Design : Avoid strong acids/bases; use aprotic solvents (THF, DMF) to preserve the dioxaborolane ring .
Q. How to optimize regioselectivity in couplings involving competing reactive sites?
- Directed Ortho-Metalation : Introduce directing groups (e.g., amides) to control coupling positions .
- Computational Modeling : DFT calculations predict electron density distribution to guide catalyst/substrate pairing .
Methodological Challenges and Solutions
Handling halogenated byproducts during synthesis
- Issue : Bromide/fluoride leaving groups may form undesired side products.
- Solution : Use scavengers (e.g., polymer-bound quinoline) to trap halides, or employ flow chemistry for real-time purification .
Scaling reactions from milligram to gram scale
- Key Adjustments :
- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Optimize stoichiometry to minimize excess reagents (e.g., pinacol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
